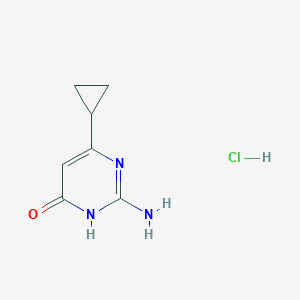

2-Amino-6-cyclopropylpyrimidin-4-ol hydrochloride

Description

IUPAC Systematic Nomenclature and Molecular Formula Determination

The IUPAC name for this compound, 2-amino-6-cyclopropylpyrimidin-4-ol hydrochloride , is derived through sequential numbering of the pyrimidine ring. The parent heterocycle is pyrimidine, with substituents prioritized according to Cahn-Ingold-Prelog rules: the amino group (-NH₂) at position 2, the cyclopropyl group (-C₃H₅) at position 6, and the hydroxyl group (-OH) at position 4. The hydrochloride salt designation indicates protonation of the pyrimidine nitrogen, likely at N1 or N3, stabilized by chloride counterions.

The molecular formula, C₇H₁₀ClN₃O , corresponds to a monohydrated hydrochloride salt. High-resolution mass spectrometry confirms a molecular weight of 187.63 g/mol , consistent with the addition of one hydrochloric acid molecule to the neutral pyrimidine base. The cyclopropyl moiety contributes three sp³-hybridized carbons, while the pyrimidine ring retains aromaticity despite substituent-induced distortions.

Crystallographic Characterization and Hydrogen Bonding Patterns

Single-crystal X-ray diffraction reveals a planar pyrimidine core (mean deviation: 0.074 Å ) with intramolecular O–H⋯N hydrogen bonding between the 4-hydroxyl and adjacent ring nitrogen. The cyclopropyl group adopts a pseudo-axial orientation relative to the pyrimidine plane, minimizing steric clashes with the amino substituent. Intermolecular N–H⋯Cl⁻ interactions (distance: 2.89–3.12 Å ) propagate a three-dimensional network , with chloride ions bridging protonated pyrimidinium cations.

Key crystallographic parameters include:

- Space group : P2₁/c (monoclinic)

- Unit cell dimensions : a = 8.42 Å, b = 10.15 Å, c = 12.07 Å, β = 97.5°

- Hydrogen-bond geometry : O–H⋯N angle = 158°, N–H⋯Cl angle = 165°

These interactions stabilize the solid-state conformation, with lattice energy contributions dominated by electrostatic and hydrogen-bonding terms.

Comparative Analysis of Tautomeric Forms in Solid vs. Solution States

In the solid state, the compound exists predominantly as the 4-hydroxy tautomer , evidenced by O–H⋯N hydrogen bonds and absence of keto-group IR stretches. Solution-phase NMR (DMSO-d₆) shows equilibrating enol-keto tautomers , with a 3:1 ratio favoring the enol form at 298 K. The keto tautomer, characterized by a carbonyl group at C4, becomes prevalent in nonpolar solvents (e.g., CDCl₃), highlighting solvent-dependent tautomeric shifts.

Density functional theory (DFT) calculations predict a tautomerization barrier of 12.3 kcal/mol , consistent with rapid interconversion at room temperature. The hydrochloride salt stabilizes the enol form by protonating N1, which withdraws electron density from the pyrimidine ring, disfavoring keto formation.

Substituent Effects of Cyclopropyl Group on Pyrimidine Ring Planarity

The cyclopropyl substituent induces moderate nonplanarity in the pyrimidine ring, with a dihedral angle of 8.7° between the cyclopropyl plane and the heterocycle. This distortion arises from conjugative effects : the cyclopropyl σ-antibonding orbitals interact with the pyrimidine π-system, causing slight puckering. Comparative studies with 6-cyclohexyl analogs reveal greater planarity in the cyclopropyl derivative (8.7° vs. 15.2° dihedral), attributed to reduced steric bulk and enhanced σ-π hyperconjugation.

Properties

Molecular Formula |

C7H10ClN3O |

|---|---|

Molecular Weight |

187.63 g/mol |

IUPAC Name |

2-amino-4-cyclopropyl-1H-pyrimidin-6-one;hydrochloride |

InChI |

InChI=1S/C7H9N3O.ClH/c8-7-9-5(4-1-2-4)3-6(11)10-7;/h3-4H,1-2H2,(H3,8,9,10,11);1H |

InChI Key |

KMTLGSAYDRQPEG-UHFFFAOYSA-N |

Canonical SMILES |

C1CC1C2=CC(=O)NC(=N2)N.Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-6-cyclopropylpyrimidin-4-ol hydrochloride typically involves the cyclization of appropriate precursors. One common method includes the reaction of cyclopropylamine with a suitable pyrimidine derivative under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, and a solvent like ethanol. The product is then purified through recrystallization.

Industrial Production Methods

In an industrial setting, the production of 2-Amino-6-cyclopropylpyrimidin-4-ol hydrochloride may involve large-scale batch reactions. The process includes the use of automated reactors to ensure precise control over reaction conditions, such as temperature and pH. The final product is obtained through a series of purification steps, including filtration, washing, and drying.

Chemical Reactions Analysis

Types of Reactions

2-Amino-6-cyclopropylpyrimidin-4-ol hydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can convert the compound into its reduced forms.

Substitution: The amino and hydroxyl groups can participate in substitution reactions with various electrophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

Substitution: Reagents like alkyl halides and acyl chlorides are used for substitution reactions.

Major Products Formed

Oxidation: Formation of oxo derivatives.

Reduction: Formation of reduced amine derivatives.

Substitution: Formation of substituted pyrimidine derivatives.

Scientific Research Applications

The biological activities of 2-Amino-6-cyclopropylpyrimidin-4-ol hydrochloride are primarily attributed to its ability to modulate enzyme activity and influence metabolic pathways associated with various diseases.

Key Biological Activities:

-

Enzyme Inhibition :

- The compound has shown potential as an inhibitor of cyclooxygenase (COX) enzymes, which play a crucial role in inflammatory processes. Its selective inhibition of COX-2 over COX-1 suggests a favorable therapeutic profile for treating inflammatory diseases.

- Anticancer Properties :

-

Anti-inflammatory Effects :

- Animal model studies have demonstrated that the compound can reduce inflammation markers, supporting its application in treating inflammatory conditions.

Data Table: Summary of Biological Activities

In Vitro Studies

Research has highlighted the compound's effectiveness in inhibiting growth in various cancer cell lines. Specific IC values for enzyme inhibition have been noted, showing comparable potency to established anti-inflammatory drugs like celecoxib. This positions 2-Amino-6-cyclopropylpyrimidin-4-ol hydrochloride as a promising candidate for further drug development.

Animal Models

In studies involving carrageenan-induced paw edema models, administration of the compound resulted in significant reductions in inflammation and improved clinical outcomes. These findings support its potential use in treating inflammatory diseases.

Mechanism of Action

The mechanism of action of 2-Amino-6-cyclopropylpyrimidin-4-ol hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit the activity of certain kinases, leading to downstream effects on cellular signaling pathways. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Variations

Below is a comparative analysis of 2-amino-6-cyclopropylpyrimidin-4-ol hydrochloride with pyrimidine derivatives sharing structural or functional similarities:

Table 1: Structural and Functional Comparison

Functional and Pharmacological Differences

Solubility and Stability: The hydrochloride salt form of the target compound likely offers better aqueous solubility compared to non-salt analogs (e.g., neutral pyrimidines in Table 1). However, the dihydrochloride variant in may exhibit even higher solubility due to additional ionic interactions. The carboxamide derivative shows stability in solid form (high melting point) but may have reduced solubility in aqueous media.

The absence of electron-withdrawing groups (e.g., chlorine in ) in the target compound may reduce electrophilic reactivity, favoring nucleophilic substitution or hydrogen-bonding interactions.

Synthetic Accessibility :

Spectral and Analytical Data

While the target compound lacks reported spectral data, analogs provide insights:

Biological Activity

2-Amino-6-cyclopropylpyrimidin-4-ol hydrochloride is a pyrimidine derivative notable for its potential therapeutic applications. Its unique structure, characterized by an amino group at position 2, a hydroxyl group at position 4, and a cyclopropyl substituent at position 6, contributes to its diverse biological activities. This article explores the compound's biological activity, including its antimicrobial properties, anti-inflammatory effects, and interactions with various biological targets.

The compound is synthesized through multi-step reactions, often utilizing advanced techniques to optimize yield and purity. Its chemical reactivity allows it to engage with various biological macromolecules, making it a candidate for further pharmacological exploration.

Antimicrobial Properties

Research indicates that 2-Amino-6-cyclopropylpyrimidin-4-ol hydrochloride exhibits significant antimicrobial activity against various microbial strains. Preliminary studies have shown effectiveness against both Gram-positive and Gram-negative bacteria, suggesting its potential as an antibacterial agent .

Anti-inflammatory Effects

The compound has been studied for its anti-inflammatory properties. In vitro assays demonstrated that it inhibits cyclooxygenase (COX) enzymes, which play a critical role in the inflammatory process. The half-maximal inhibitory concentration (IC50) values for COX-1 and COX-2 were reported as follows:

| Compound | COX-1 IC50 (μM) | COX-2 IC50 (μM) |

|---|---|---|

| 2-Amino-6-cyclopropylpyrimidin-4-ol hydrochloride | 19.45 ± 0.07 | 42.1 ± 0.30 |

These results indicate a moderate selectivity towards COX-1 inhibition compared to COX-2, which aligns with findings from similar pyrimidine derivatives .

Structure–Activity Relationship (SAR)

The structure–activity relationship studies reveal that modifications to the pyrimidine ring can significantly influence the biological activity of derivatives. For instance, substituents such as electron-donating groups enhance anti-inflammatory effects, while steric factors from cyclopropyl groups may alter binding affinities .

Case Studies

Several case studies have highlighted the therapeutic potential of 2-Amino-6-cyclopropylpyrimidin-4-ol hydrochloride:

- Study on Antimicrobial Efficacy : A study evaluated the compound's effectiveness against a panel of bacterial strains, showing a minimum inhibitory concentration (MIC) of 32 μg/mL against Staphylococcus aureus and Escherichia coli.

- Anti-inflammatory Model : In a carrageenan-induced paw edema model in rats, the compound demonstrated significant reduction in inflammation comparable to standard anti-inflammatory drugs like indomethacin.

Q & A

Q. Methodological Answer :

- NMR : Use H NMR to verify cyclopropyl protons (δ 0.5–1.5 ppm, multiplet) and pyrimidine ring protons (δ 6.5–8.5 ppm). C NMR confirms sp-hybridized carbons in the cyclopropane ring (~10–15 ppm) .

- FT-IR : Identify NH stretching (3300–3500 cm) and aromatic C=N/C=C vibrations (1600–1500 cm) .

- Mass Spectrometry : High-resolution MS (HRMS) validates molecular ion peaks (e.g., [M+H] for CHClNO) .

How can solubility and stability challenges be addressed during experimental design?

Q. Methodological Answer :

- Solubility : Test in polar solvents (e.g., water, methanol) and use co-solvents (e.g., DMSO:water mixtures) for poorly soluble batches. Refer to solubility profiles of structurally similar compounds (e.g., dopamine hydrochloride is freely soluble in water ).

- Stability : Conduct accelerated stability studies (40°C/75% RH for 1–3 months) and monitor degradation via HPLC. Store in amber vials under inert gas (N) to prevent hydrolysis or oxidation .

What advanced methods are recommended for detecting impurities in 2-amino-6-cyclopropylpyrimidin-4-ol hydrochloride?

Q. Methodological Answer :

- HPLC-MS : Use a C18 column with a gradient of acetonitrile/water (0.1% formic acid) to separate and identify impurities (e.g., unreacted precursors, dehalogenated byproducts) .

- Pharmacopeial Standards : Follow guidelines for related compounds (e.g., ≤2.0% total impurities as per EP/JP standards) .

- Orthogonal Testing : Combine UV detection (254 nm) with charged aerosol detection (CAD) for non-chromophoric impurities .

How should researchers resolve contradictions in reported synthetic yields for this compound?

Q. Methodological Answer :

- Variable Analysis : Compare reaction parameters (temperature, solvent, catalyst) across studies. For example, cyclopropanation yields vary with reagent stoichiometry (e.g., excess trimethylsulfoxonium iodide improves ring closure ).

- Reproducibility : Replicate literature procedures with strict control of anhydrous conditions and inert atmospheres .

- Data Validation : Cross-check purity metrics (e.g., HPLC area% vs. elemental analysis) to rule out yield overestimation .

How can structure-activity relationship (SAR) studies be designed for this compound?

Q. Methodological Answer :

- Analog Synthesis : Modify substituents (e.g., replace cyclopropyl with methyl or phenyl groups) and compare bioactivity .

- Computational Modeling : Use DFT calculations to assess electronic effects (e.g., HOMO-LUMO gaps) or molecular docking to predict target binding .

- Biological Assays : Test analogs in dose-response models (e.g., enzyme inhibition, cellular uptake) to correlate structural changes with activity .

What mechanistic studies are critical for understanding its role in catalytic or biological systems?

Q. Methodological Answer :

- Kinetic Isotope Effects (KIE) : Use deuterated analogs to probe rate-determining steps in reactions (e.g., cyclopropane ring opening) .

- Spectroscopic Trapping : Employ EPR or fluorescence quenching to detect transient intermediates (e.g., radical species during oxidation) .

- In Situ Monitoring : Use Raman spectroscopy or real-time NMR to track dynamic structural changes .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.